molecular formula C12H9F3N6O2 B2689759 N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 2034331-21-8

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2689759
CAS No.: 2034331-21-8
M. Wt: 326.239
InChI Key: VYQMWHCYJAJPRR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . Oxazole rings are found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring and the pyrimidine ring would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The oxazole ring, for example, might undergo reactions at the nitrogen or oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole and pyrimidine rings might affect the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and structural characterization of related compounds, employing methodologies such as X-ray crystallography, FT-IR, UV-visible, and NMR spectroscopy. These compounds, including derivatives of pyrazole and pyrimidine, have been synthesized and analyzed to understand their chemical properties and structure-activity relationships. For instance, the synthesis of pyrazole derivatives and their characterization have provided insights into their potential bioactivities, including antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Biological Activities

Several studies have been conducted to evaluate the biological activities of compounds structurally related to N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine. These activities include anticancer, antimicrobial, and antioxidant effects. For example, derivatives have been synthesized and tested for their in vitro antioxidant activity, showing significant radical scavenging capabilities (Kotaiah et al., 2012). Another study synthesized enaminones as building blocks for compounds with antitumor and antimicrobial activities (Riyadh, 2011).

Pesticidal Activities

The compound and its derivatives have also been explored for their pesticidal properties. A notable study designed and synthesized novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, which exhibited excellent insecticidal and fungicidal activities against a range of pests and fungi (Liu et al., 2021).

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N6O2/c1-6-4-7(20-22-6)10-19-9(23-21-10)5-17-11-16-3-2-8(18-11)12(13,14)15/h2-4H,5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQMWHCYJAJPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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